![molecular formula C9H13ClFNO B3078340 2-(3-Fluorophenoxy)-N-methyl-1-ethanamine hydrochloride CAS No. 1050508-87-6](/img/structure/B3078340.png)
2-(3-Fluorophenoxy)-N-methyl-1-ethanamine hydrochloride
Overview
Description
2-(3-Fluorophenoxy)-N-methyl-1-ethanamine hydrochloride, also known as 3-F-EAM, is a fluorinated phenoxyethanamine derivative that has been used in scientific research for its unique biochemical and physiological effects. Its unique structure and properties make it an attractive target for further research and development.
Scientific Research Applications
Synthesis and Characterization
Synthesis Methods
Research includes the synthesis of various ethanamine derivatives, including those enriched with isotopes like [18O]-2, [15N]-2, and [14C]-2, which are valuable for biochemical and pharmacological studies (Yilmaz & Shine, 1988).
DNA Binding and Cytotoxicity
Cu(II) complexes with tridentate ligands, including N-methyl-2-(pyridine-2-yl)ethanamine derivatives, have been synthesized and studied for DNA binding, showing potential in biochemical research (Kumar et al., 2012).
Synthetic Routes for Key Intermediates
Novel synthetic routes for derivatives of 2-phenoxyethanamine, used in the production of pharmaceuticals like Silodosin, highlight the chemical's role in drug development (Luo et al., 2008).
Biomedical Research
Fluoroionophores and Metal Recognition
Research on fluoroionophores based on derivatives of 2-(dimethylamino)ethanamine demonstrates their application in identifying metal cations, useful in biomedical and environmental studies (Hong et al., 2012).
MAO-A Inhibitors and Radioligands
Fluorine and iodine analogs of 2-phenoxyethanamine derivatives have been evaluated as MAO-A inhibitors and potential radioligands for brain imaging studies (Ohmomo et al., 1991).
pH Sensitive Probes
The development of fluorinated 2-aminophenol derivatives for pH measurement illustrates the compound's utility in neurochemical and cellular studies (Rhee et al., 1995).
Antimicrobial and Antidiabetic Studies
Derivatives of 2-phenoxyethanamine synthesized via the sonication method have shown potential in antimicrobial and antidiabetic applications, demonstrating the compound's versatility in medical research (G et al., 2023).
Safety and Hazards
The safety data sheet for a related compound, “3-Fluoro-4-(3-chloro-2-fluorophenoxy)aniline”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .
properties
IUPAC Name |
2-(3-fluorophenoxy)-N-methylethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c1-11-5-6-12-9-4-2-3-8(10)7-9;/h2-4,7,11H,5-6H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHCGBUSVQQYAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC(=CC=C1)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenoxy)-N-methyl-1-ethanamine hydrochloride | |
CAS RN |
1050508-87-6 | |
Record name | Ethanamine, 2-(3-fluorophenoxy)-N-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1050508-87-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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